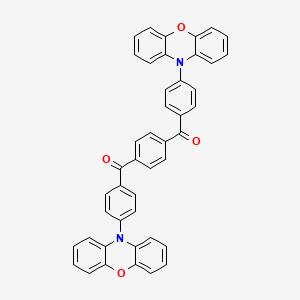
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is an organic compound with the molecular formula C44H28N2O4 and a molecular weight of 648.71 g/mol This compound is known for its unique structural properties, which include a phenoxazine core and phenyl methanone groups
Métodos De Preparación
The synthesis of 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of phenyl groups: The phenyl groups are introduced through Friedel-Crafts acylation reactions using suitable acyl chlorides and catalysts like aluminum chloride.
Final coupling: The final product is obtained by coupling the phenoxazine core with the phenyl methanone groups under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques to ensure consistency and scalability.
Análisis De Reacciones Químicas
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified phenoxazine derivatives with altered electronic and photophysical properties.
Aplicaciones Científicas De Investigación
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Photovoltaics: The compound’s ability to absorb and emit light makes it a candidate for use in organic solar cells.
Biological Probes: Its fluorescence properties allow it to be used as a probe in biological imaging and diagnostics.
Material Science: It is investigated for its potential in creating high-contrast luminescent materials for sensors and data recording.
Mecanismo De Acción
The mechanism by which 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) exerts its effects is primarily through its electronic structure. The phenoxazine core and phenyl methanone groups facilitate efficient electron transfer and energy absorption/emission processes. These properties are exploited in applications like OLEDs, where the compound acts as an emitter, converting electrical energy into light . The molecular targets and pathways involved include interactions with other organic molecules and materials in the device architecture, influencing the overall performance and efficiency.
Comparación Con Compuestos Similares
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) can be compared with other similar compounds such as:
Phenothiazine derivatives: These compounds also have a tricyclic structure and are used in similar applications but may differ in their electronic properties and stability.
Carbazole derivatives: Known for their use in OLEDs, carbazole compounds have different emission spectra and stability profiles compared to phenoxazine derivatives.
The uniqueness of 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) lies in its specific combination of phenoxazine and phenyl methanone groups, which provide a balance of stability, luminescence, and electronic properties suitable for advanced material applications.
Propiedades
Fórmula molecular |
C44H28N2O4 |
|---|---|
Peso molecular |
648.7 g/mol |
Nombre IUPAC |
[4-(4-phenoxazin-10-ylbenzoyl)phenyl]-(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C44H28N2O4/c47-43(31-21-25-33(26-22-31)45-35-9-1-5-13-39(35)49-40-14-6-2-10-36(40)45)29-17-19-30(20-18-29)44(48)32-23-27-34(28-24-32)46-37-11-3-7-15-41(37)50-42-16-8-4-12-38(42)46/h1-28H |
Clave InChI |
CMPGSQUCKNQHCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



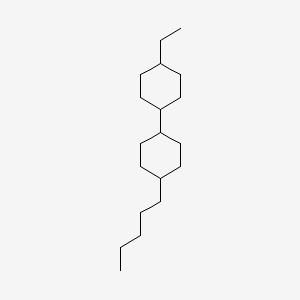
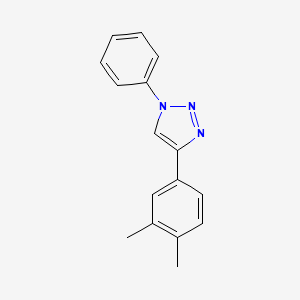


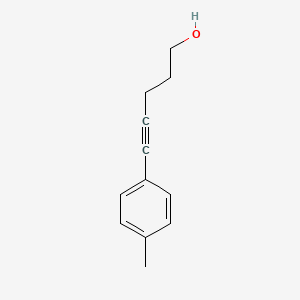
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)

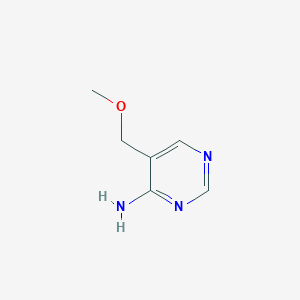
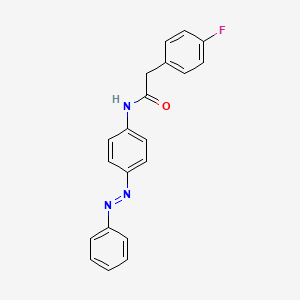
![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)

![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)
